2-Methyl-2-(4-nitrophenyl)propan-1-amine
Overview
Description
2-Methyl-2-(4-nitrophenyl)propan-1-amine is an organic compound that belongs to the class of amines It features a nitrophenyl group attached to a propan-1-amine backbone, with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-nitrophenyl)propan-1-amine typically involves the nitration of a suitable precursor followed by amination. One common method is the nitration of 2-Methyl-2-phenylpropan-1-amine to introduce the nitro group at the para position of the phenyl ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-nitrophenyl)propan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 2-Methyl-2-(4-aminophenyl)propan-1-amine.
Substitution: Various N-substituted derivatives.
Oxidation: Oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
2-Methyl-2-(4-nitrophenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-nitrophenyl)propan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the amine group can form hydrogen bonds and ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenylpropan-1-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenylpropan-1-amine: Similar structure but without the methyl group at the second position.
2-Methyl-2-(4-aminophenyl)propan-1-amine: The reduced form of 2-Methyl-2-(4-nitrophenyl)propan-1-amine.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the methyl group influences its steric and electronic characteristics.
Properties
IUPAC Name |
2-methyl-2-(4-nitrophenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXHPBASXFFHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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